Comparative Keto-Enol Tautomerism: 2PAT Exhibits Distinct Reactivity Versus 2-Acetylthiophene
The keto-enol tautomerism of 2-phenylacetylthiophene (2PAT) is quantified by an equilibrium constant (KT) of 3.55 × 10⁻⁷ and an enol acidity (pKa EH) of 8.15 [1]. In contrast, 2-acetylthiophene, a common thiophene ketone comparator, has a significantly higher KT of 1.58 × 10⁻⁵ and a more acidic enol with a pKa EH of 6.12 [2]. This order-of-magnitude difference in equilibrium constant directly impacts the nucleophilicity of its enolate, a crucial factor in synthetic applications.
| Evidence Dimension | Keto-Enol Tautomerism Equilibrium Constant (KT) |
|---|---|
| Target Compound Data | KT = 3.55 × 10⁻⁷ |
| Comparator Or Baseline | 2-Acetylthiophene (KT = 1.58 × 10⁻⁵) |
| Quantified Difference | 2PAT is 44.5 times less prone to enolization. |
| Conditions | Aqueous solution at 25°C, spectrophotometric determination |
Why This Matters
The 44.5-fold difference in enolization propensity dictates that 2PAT will behave as a less reactive nucleophile under identical conditions, influencing reaction design and yield in ketone arylation or alkylation procedures.
- [1] De Maria, P., Fontana, A., & Spinelli, D. (1997). Keto–enol interconversion of 2-phenylacetylthiophene. Journal of the Chemical Society, Perkin Transactions 2, (7), 1291-1296. View Source
- [2] Cooksey, C. J., & Johnson, A. P. (1971). The kinetics and mechanism of the keto–enol tautomerism of 2-acetylthiophene. Journal of the Chemical Society B: Physical Organic, 1191-1195. View Source
